molecular formula C8H16O2 B1328912 1,1-Dimethoxycyclohexane CAS No. 933-40-4

1,1-Dimethoxycyclohexane

Cat. No. B1328912
CAS RN: 933-40-4
M. Wt: 144.21 g/mol
InChI Key: XPIJMQVLTXAGME-UHFFFAOYSA-N
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Patent
US05061626

Procedure details

A mixture of cyclohexanone (52 ml, 0.5 mol), trimethylorthoformate (66 ml, 0.6 mol), methanol (51 ml, 1.26 mol) and concentrated H2SO4 (1 drop) was refluxed for 18 hours. A solution sodium methoxide in methanol was added until the mi was neutral, and the mixture was fractionally distilled. 1,1-Dimethoxycyclohexane was obtained from the fraction b.p. 162°-164° C. (50.6 g, 70%).
Quantity
52 mL
Type
reactant
Reaction Step One
Quantity
66 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
51 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=O)[CH2:6][CH2:5]C[CH2:3][CH2:2]1.[CH3:8][O:9][CH:10](OC)[O:11][CH3:12].C[O-].[Na+]>OS(O)(=O)=O.CO>[CH3:8][O:9][C:10]1([O:11][CH3:12])[CH2:5][CH2:6][CH2:1][CH2:2][CH2:3]1 |f:2.3|

Inputs

Step One
Name
Quantity
52 mL
Type
reactant
Smiles
C1(CCCCC1)=O
Name
Quantity
66 mL
Type
reactant
Smiles
COC(OC)OC
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
OS(=O)(=O)O
Name
Quantity
51 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 18 hours
Duration
18 h
DISTILLATION
Type
DISTILLATION
Details
the mixture was fractionally distilled

Outcomes

Product
Name
Type
product
Smiles
COC1(CCCCC1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.